2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine is an organic compound with a complex structure that includes an indane moiety
Vorbereitungsmethoden
The synthesis of 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine typically involves multiple steps. One common method includes the reduction of 2,3-dihydro-1H-inden-5-yl ketone followed by amination. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve complex biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,3-Dihydro-1h-inden-5-yl)-N-methylethan-1-amine include:
2,3-Dihydro-1H-inden-5-ylmethanamine: Shares a similar indane structure but differs in the functional groups attached.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Another related compound with a ketone group instead of an amine.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: Contains a methoxy group, adding to its chemical diversity.
Eigenschaften
Molekularformel |
C12H17N |
---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-5-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H17N/c1-13-8-7-10-5-6-11-3-2-4-12(11)9-10/h5-6,9,13H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
MIZYALPYFYDFQS-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.